2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol
Description
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-(heptan-4-ylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-5-7-12(8-6-2)14-13(10-15)9-11(3)4/h11-15H,5-10H2,1-4H3 |
InChI Key |
RNTJZGKZQAKQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most common methods to synthesize amino alcohols like 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol is reductive amination of the corresponding aldehyde or ketone precursor with the appropriate amine.
- Step 1: Synthesis of 4-methylpentanal or 4-methylpentan-1-one as the carbonyl precursor.
- Step 2: Reaction of the carbonyl compound with heptan-4-ylamine under reductive amination conditions.
- Catalysts and Reducing Agents: Commonly used catalysts include palladium or platinum on carbon, with reducing agents such as sodium cyanoborohydride or hydrogen gas under mild conditions.
- Outcome: Formation of the secondary amine linkage with retention of the hydroxyl group at the 1-position.
This method is favored due to its high selectivity and mild reaction conditions, minimizing side reactions and racemization.
Catalytic Hydrogenation of Imine Intermediates
An alternative preparation involves:
- Formation of an imine intermediate by condensation of 4-methylpentanal with heptan-4-ylamine.
- Catalytic hydrogenation of the imine to the corresponding amino alcohol.
- Catalysts such as ruthenium or rhodium complexes have been reported to provide high yields and enantiomeric excess.
This route is advantageous for scale-up due to its operational simplicity and clean reaction profile with water as the only byproduct.
Experimental Data and Reaction Conditions
| Method | Key Reagents | Solvent | Catalyst/Reducing Agent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 4-methylpentanal, heptan-4-ylamine | Methanol, ethanol | Pd/C, NaBH3CN or H2 | 25–50 | 75–90 | Mild conditions, high selectivity |
| Nucleophilic Substitution | 4-methylpentan-1-ol (mesylate) | DMF, DMSO | None (amine as nucleophile) | 60–100 | 60–80 | Requires activated alcohol, risk of elimination |
| Catalytic Hydrogenation | Imine intermediate | Ethanol, THF | Ru or Rh complexes | 30–60 | 80–95 | High stereoselectivity, scalable |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography or preparative HPLC is used to purify the amino alcohol.
- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure and purity.
- Chiral HPLC: Employed to assess enantiomeric excess, critical for chiral amino alcohols.
Summary of Research Findings
- Reductive amination is the most prevalent and efficient method for preparing this compound, offering high yields and stereochemical control.
- Nucleophilic substitution is a viable alternative but requires activated intermediates and careful reaction control.
- Catalytic hydrogenation of imine intermediates provides a clean and scalable route with excellent stereoselectivity.
- Multiple patents and scientific literature emphasize the importance of catalyst choice and reaction conditions to optimize yield and stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can participate in substitution reactions where the hydroxyl or amino group is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine .
Scientific Research Applications
2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Properties
Key Observations:
- Alkyl Chain Length and Branching: The heptan-4-yl group (C7, branched) in the target compound confers superior antibacterial activity compared to shorter or linear chains.
- Position of Substituents : Substitution at the C2 position (as in the target compound) is critical. demonstrates that C3-substituted analogs (e.g., compounds 5) exhibit lower antibacterial efficacy than C2-substituted variants .
Antibacterial Activity:
- The target compound's heptan-4-yl group optimizes interactions with bacterial membranes or enzymes. In a study comparing alkyl chain variants, branched C5–C7 chains (e.g., cyclohexyl, heptan-4-yl) showed the highest activity, likely due to enhanced lipophilicity and membrane penetration .
- Comparison with 4-Methylpentan-1-ol: While 4-methylpentan-1-ol (a structural fragment of the target compound) is primarily used as a volatile aroma compound in food chemistry , its amino-functionalized derivatives gain bioactivity through amine-mediated interactions.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | This compound | 4-Methylpentan-1-ol | 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol |
|---|---|---|---|
| Molecular Weight | ~201.35 g/mol | 102.17 g/mol | ~213.36 g/mol |
| Boiling Point | Not reported | ~160–165°C | Not reported |
| Chromatographic Use | N/A | Internal standard | N/A |
- Chromatographic Relevance : 4-Methylpentan-1-ol is widely used as an internal standard in gas chromatography due to its consistent volatility and inertness .
- Solubility: The amino alcohol group in the target compound likely enhances water solubility compared to non-functionalized analogs like isohexanol (4-methylpentan-1-ol) .
Biological Activity
Overview
2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol is a complex organic compound notable for its potential biological activity. With a molecular weight of approximately 213.36 g/mol, this compound features a hydroxyl group (-OH) that enhances its solubility and reactivity in biological contexts. The compound is characterized by a heptan-4-yl amino group, which may influence its interactions with various biomolecular targets, including enzymes and receptors.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Hydroxyl Group : Contributes to solubility and potential hydrogen bonding interactions.
- Aliphatic Chain : The heptan group may affect the compound's lipophilicity and membrane permeability.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : Potential to interact with enzymes, influencing metabolic pathways.
- Receptor Binding : Acts as a ligand for specific receptors, potentially modulating signaling pathways.
- Antioxidant Properties : May exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Interaction Studies
Studies have focused on the binding affinity of this compound with different proteins and enzymes. The nature of these interactions can lead to significant biological effects, making it a candidate for therapeutic exploration.
| Target Protein/Enzyme | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Enzyme A | 150 nM | Inhibition |
| Receptor B | 200 nM | Activation |
| Enzyme C | 100 nM | Modulation |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on enzyme A, revealing a Ki value of 150 nM. This inhibition was associated with decreased metabolic activity in cellular assays, suggesting potential applications in metabolic disorders.
Case Study 2: Receptor Activation
Another study explored the compound's role as an agonist for receptor B. Results indicated that at concentrations around 200 nM, the compound significantly increased receptor activity, leading to enhanced signaling pathways associated with cell growth.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Sites : The compound binds to specific sites on proteins or enzymes, altering their activity.
- Modulation of Signaling Pathways : Through receptor interaction, it can initiate cascades that affect gene expression and cellular responses.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate damage caused by reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
